Cas no 16168-15-3 (4-benzylpiperidine-1-sulfonamide)

4-ベンジルピペリジン-1-スルホンアミドは、ピペリジン骨格にベンジル基とスルホンアミド基が結合した有機化合物です。この構造は、医薬品中間体や生物活性分子の合成において重要な役割を果たします。スルホンアミド基の導入により、化合物の水溶性やタンパク質との相互作用が向上し、薬理活性の最適化に寄与します。ベンジル基の存在は、脂溶性を調整し、細胞膜透過性を高める可能性があります。また、この化合物は安定性に優れ、多様な反応条件に対応可能なため、創薬研究における柔軟なアプリケーションが期待されます。

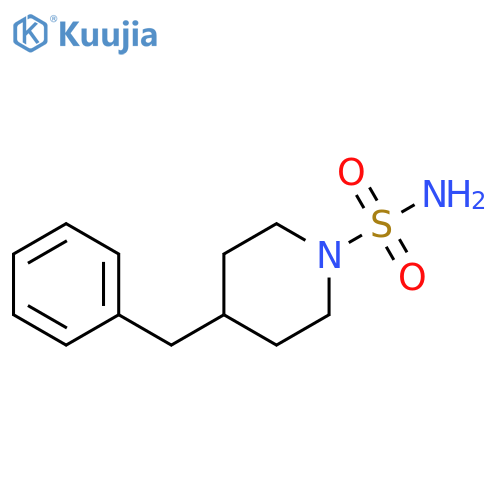

16168-15-3 structure

商品名:4-benzylpiperidine-1-sulfonamide

CAS番号:16168-15-3

MF:C12H18N2O2S

メガワット:254.348521709442

CID:4609297

4-benzylpiperidine-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-benzylpiperidine-1-sulfonamide

-

- インチ: 1S/C12H18N2O2S/c13-17(15,16)14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,13,15,16)

- InChIKey: GHHLZJXJNUPZCT-UHFFFAOYSA-N

- ほほえんだ: N1(S(N)(=O)=O)CCC(CC2=CC=CC=C2)CC1

計算された属性

- せいみつぶんしりょう: 254.109

- どういたいしつりょう: 254.109

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8A^2

4-benzylpiperidine-1-sulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-benzylpiperidine-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64168-0.1g |

4-benzylpiperidine-1-sulfonamide |

16168-15-3 | 95% | 0.1g |

$202.0 | 2023-02-13 | |

| TRC | B704885-10mg |

4-Benzylpiperidine-1-sulfonamide |

16168-15-3 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-64168-0.05g |

4-benzylpiperidine-1-sulfonamide |

16168-15-3 | 95% | 0.05g |

$135.0 | 2023-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324059-500mg |

4-Benzylpiperidine-1-sulfonamide |

16168-15-3 | 95% | 500mg |

¥4898 | 2023-04-10 | |

| Enamine | EN300-64168-2.5g |

4-benzylpiperidine-1-sulfonamide |

16168-15-3 | 95% | 2.5g |

$1202.0 | 2023-02-13 | |

| Enamine | EN300-64168-0.25g |

4-benzylpiperidine-1-sulfonamide |

16168-15-3 | 95% | 0.25g |

$288.0 | 2023-02-13 | |

| Enamine | EN300-64168-1.0g |

4-benzylpiperidine-1-sulfonamide |

16168-15-3 | 95% | 1.0g |

$614.0 | 2023-02-13 | |

| Aaron | AR01A9TK-1g |

4-benzylpiperidine-1-sulfonamide |

16168-15-3 | 95% | 1g |

$870.00 | 2025-02-09 | |

| Aaron | AR01A9TK-10g |

4-benzylpiperidine-1-sulfonamide |

16168-15-3 | 95% | 10g |

$3653.00 | 2023-12-15 | |

| A2B Chem LLC | AV57804-10g |

4-benzylpiperidine-1-sulfonamide |

16168-15-3 | 95% | 10g |

$2812.00 | 2024-04-20 |

4-benzylpiperidine-1-sulfonamide 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

16168-15-3 (4-benzylpiperidine-1-sulfonamide) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量